8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane
Description
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane (CAS: 73825-80-6) is a bicyclic amine derivative characterized by a 1,5-diazabicyclo[3.2.1]octane core substituted with a 4-ethoxy-3-methoxyphenyl group. This compound is commercially available in industrial-grade purity (99%) and is typically packaged in 25 kg cardboard drums . Its structure combines a rigid bicyclic framework with aromatic substituents, making it a versatile intermediate in organic synthesis. The ethoxy and methoxy groups on the phenyl ring enhance solubility in polar solvents and may influence electronic properties, which could be advantageous in pharmaceutical or materials science applications.
Properties
CAS No. |
73825-80-6 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
8-(4-ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-13-6-5-12(11-14(13)18-2)15-16-7-4-8-17(15)10-9-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
InChI Key |
QPDYWPHYSFTVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2N3CCCN2CC3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Homopiperazine reacts with 3-trifluoroacetyl-4H-chromene in a polar aprotic solvent (e.g., dimethylacetamide) under inert conditions. The process involves:
-
Initial aza-Michael addition : Attack of the homopiperazine’s secondary amine on the α,β-unsaturated ketone of the chromene.
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Pyran ring opening : Cleavage of the chromene’s oxygen heterocycle under basic conditions.
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Second aza-Michael addition : Cyclization to form the bicyclic amine structure.
Optimization Insights
-
Solvent System : A 1:1 mixture of dimethylacetamide (DMA) and acetic acid enhances reaction efficiency by stabilizing intermediates.
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Catalyst : Palladium acetate (0.1 equivalents) and copper(II) triflate (1 equivalent) improve yield (82%) and stereoselectivity (exclusive E-configuration).
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Workup : Purification via flash chromatography (hexane/ethyl acetate, 7:3) yields the bicyclic amine as a colorless oil.
Bis-Epoxidation and Nucleophilic Ring-Opening Strategies
An alternative route involves the bis-epoxidation of 1,5-hexadiene derivatives followed by nucleophilic attack. This method, adapted from Grenning et al., produces diazabicyclo frameworks through sequential epoxide ring openings.
Key Steps
-
Bis-epoxidation : Treatment of 1,5-hexadiene with a peracid (e.g., mCPBA) generates a diepoxide.
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Nucleophilic attack : Reaction with a primary amine (e.g., benzylamine) induces dual ring-opening, forming the bicyclic structure.
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Deprotection : Catalytic hydrogenation removes protective groups (e.g., benzyl), yielding the free amine.
Challenges and Solutions
-
Regioselectivity : Use of sulfonamide-protected amines directs nucleophilic attack to specific epoxide carbons, minimizing side products.
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Yield Optimization : Increasing catalyst loading (e.g., Pd/C) to 0.2 equivalents improves hydrogenation efficiency (95% yield).
Analytical Characterization and Physical Properties
The final product is characterized by:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, OCH₂CH₃), 3.72 (s, 3H, OCH₃), 4.18–4.51 (m, 2H, OCH₂), 6.98–7.20 (m, aromatic protons).
-
Physical Data : Density 1.16 g/cm³, boiling point 352.9°C, and logP 1.99.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reactivity of the Diazabicyclo Core
The bicyclo[3.2.1]octane system contains two nitrogen atoms, which enable nucleophilic and coordination-driven reactions:
-
Nucleophilic Substitutions : The nitrogen atoms can act as nucleophiles in alkylation or acylation reactions. For example, reactions with alkyl halides may yield quaternary ammonium derivatives.
-
Coordination Chemistry : The nitrogen lone pairs allow for metal coordination, potentially forming complexes with transition metals like palladium or copper, useful in catalytic applications .
Cycloaddition Reactions
The diazabicyclo structure facilitates cycloadditions, as demonstrated in related systems:
-
1,3-Dipolar Cycloadditions : Analogous 3-oxidopyrazinium-derived diazabicyclo compounds react with acrylates to form fused bicyclic or tricyclic structures. For instance, methyl methacrylate reacts via a domino process involving cycloaddition, skeletal rearrangement, and lactone formation .
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Aza-Diels–Alder Pathways : Electron-deficient dienophiles (e.g., acrylic acid derivatives) may engage the diazabicyclo system in [4+2] cycloadditions, forming six-membered ring systems .
Rearrangement Reactions
Acid-mediated rearrangements are observed in structurally similar compounds:
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Skeletal Rearrangement : Treatment with trifluoroacetic acid (TFA) converts 3,8-diazabicyclo[3.2.1]octane derivatives into polar tricyclic lactone-lactam products. DFT studies suggest this involves intermediate iminium species and nucleophilic ring closure .
-
Ring Expansion/Contraction : Under basic conditions, the bicyclic framework may undergo ring-opening followed by reclosure into alternative bicyclic systems (e.g., 2,5-diazabicyclo[2.2.2]octanes) .
Functionalization of the Phenyl Substituent
The 4-ethoxy-3-methoxyphenyl group introduces additional reactivity:
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O-Demethylation : Strong acids or Lewis acids (e.g., BBr₃) can cleave methoxy/ethoxy groups, yielding phenolic derivatives .
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Electrophilic Aromatic Substitution : The electron-rich aromatic ring may undergo nitration, sulfonation, or halogenation at the para position relative to the ethoxy group.
Comparative Reactivity of Diazabicyclo Derivatives
Scientific Research Applications
Receptor Agonism
Research has indicated that compounds within the diazabicyclo family, including 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane, can act as agonists for specific nicotinic acetylcholine receptors (nAChRs). Notably, the α4β2 subtype has become a target for developing analgesics with reduced side effects compared to traditional opioids. A study highlighted the potential of these compounds to selectively activate the α4β2 receptor while minimizing activity on the α3β4 subtype, which is associated with adverse gastrointestinal effects .
Analgesic Development
The analgesic properties of diazabicyclo compounds have been extensively studied. For instance, specific derivatives have demonstrated nanomolar potency at the α4β2 receptor, suggesting their potential as effective pain relief medications with fewer side effects compared to existing options .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through substitution reactions, enabling the exploration of new pharmaceutical agents .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been employed to predict the biological activity of diazabicyclo compounds based on their chemical structure. This approach assists researchers in designing new analogs with enhanced therapeutic profiles while reducing side effects . The ability to model interactions between these compounds and biological targets is crucial for optimizing drug development processes.
Data Table: Summary of Research Findings
Case Study 1: Analgesic Activity
In a study focusing on the analgesic properties of diazabicyclo derivatives, researchers synthesized multiple analogs and evaluated their efficacy at the α4β2 receptor. The results demonstrated that certain modifications to the structure significantly enhanced potency while maintaining selectivity over unwanted receptor subtypes, highlighting the therapeutic potential of these compounds .
Case Study 2: QSAR Analysis
A quantitative structure-activity relationship analysis was conducted on a series of diazabicyclo compounds, including this compound. The study successfully identified key structural features that correlate with increased receptor affinity and selectivity, providing a framework for future drug design efforts aimed at minimizing side effects associated with non-selective agonists .
Mechanism of Action
The mechanism of action of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,5-diazabicyclo[3.2.1]octane scaffold is a recurring motif in heterocyclic chemistry. Below is a detailed comparison of structurally related compounds, focusing on substituents, synthesis methods, and applications:
Table 1: Comparative Analysis of Diazabicyclo[3.2.1]octane Derivatives
Key Findings
Substituent Effects :
- Electron-Donating Groups : The ethoxy and methoxy groups in the primary compound improve solubility and may stabilize charge-transfer interactions, distinguishing it from sulfonyl- or halogen-substituted analogs .
- Electron-Withdrawing Groups : Trifluoromethylsulfonyl substituents (as in ) increase electrophilicity, making the compound reactive in nucleophilic substitution reactions.
Synthetic Routes: Aza-Michael Addition: The primary compound is synthesized via a double aza-Michael addition, a method noted for its regioselectivity and scalability . Oxidative Sulfonamidation: Used for sulfonyl-substituted derivatives, this method leverages iodine-mediated cyclization but requires stringent conditions .
Biological and Industrial Relevance: Pharmaceutical Potential: Compounds like methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate () highlight applications in drug discovery due to stereochemical complexity . Material Science: The dimeric 8,8'-(1,4-phenylene)bis derivative () could serve as a building block for porous frameworks or catalysts .
Structural Diversity: Bicyclic vs. Monocyclic: Unlike monocyclic analogs (e.g., piperazines), the bicyclo[3.2.1]octane framework imposes conformational rigidity, which can enhance binding specificity in bioactive molecules .
Biological Activity
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane, with the CAS number 2007924-91-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 262.35 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 2007924-91-4 |
| Stereochemistry | Achiral |
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown potential as AChE inhibitors, which are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
- Monoamine Oxidase (MAO) Inhibition : Similar derivatives have been noted for their MAO-B inhibitory activity, which is relevant for neurodegenerative conditions like Parkinson's disease.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds:
- AChE Inhibition : A study found that certain derivatives exhibited IC50 values as low as 0.09 μM against AChE, indicating potent inhibitory effects that could be beneficial for Alzheimer's treatment .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties against oxidative stress in neuronal cell models, suggesting potential applications in neuroprotection .
- Analgesic Activity : Some derivatives of the diazabicyclo framework have been reported to possess analgesic properties, potentially useful in pain management therapies .
Case Study 1: Neuroprotective Properties
In a controlled study examining the neuroprotective effects of diazabicyclo derivatives, researchers tested a compound closely related to this compound on PC12 cells exposed to hydrogen peroxide. The study reported significant protection against cell death at concentrations as low as 10 μM, highlighting the compound's potential as a neuroprotective agent .
Case Study 2: Analgesic Activity
Another research effort focused on the analgesic properties of various diazabicyclo derivatives. The findings indicated that certain modifications in the structure led to enhanced binding affinity at mu-opioid receptors, suggesting that these compounds could serve as effective analgesics .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between bicyclic amines and substituted phenyl precursors under controlled conditions. Key steps include:
- Amine activation : Use of catalysts like Pd/C or organocatalysts to facilitate coupling.
- Purification : Column chromatography or HPLC to isolate the product, followed by crystallization for high-purity yields.
- Validation : Structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-referencing spectral data with literature (e.g., analogs in ) ensures accuracy .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic framework geometry.
- Vibrational spectroscopy (IR) : Identifies functional groups (e.g., ethers, amines).
- NMR spectroscopy : - and -NMR distinguish substituents on the phenyl ring and bicyclic core. For example, methoxy and ethoxy groups show distinct splitting patterns in -NMR .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Tools like DFT (Density Functional Theory) model transition states and intermediates to predict feasible reaction pathways.
- ICReDD framework : Integrate computational predictions with experimental validation. For example, reaction path searches using GRRM or AFIR methods () narrow down optimal conditions (solvent, temperature) before lab testing.
- Machine learning : Train models on existing reaction data to predict yields or side products .
Q. What experimental design strategies minimize variability in reaction yield for scaled synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables (catalyst loading, temperature, solvent polarity).
- Response Surface Methodology (RSM) : Statistically optimize interactions between parameters. For instance, highlights using DoE to reduce trial runs by 40% while maintaining robustness .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting binding affinities) for this compound?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (pH, buffer composition) across labs.
- Sensitivity analysis : Test compound stability under varying storage conditions (light, temperature).
- Cross-validation : Compare experimental results with computational docking studies (e.g., AutoDock Vina) to identify outliers. Reconcile discrepancies by revisiting synthetic routes for potential isomer formation .
Q. What strategies improve selectivity in functionalizing the bicyclic core for targeted applications?
- Methodological Answer :
- Protecting group chemistry : Temporarily block reactive sites (e.g., amines) during derivatization.
- Regioselective catalysis : Use chiral ligands (e.g., BINAP) to direct substitutions to specific positions.
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products. For example, highlights catalyst screening for selective C-H activation .
Key Notes
- Avoid commercial sources : Reliable data should prioritize peer-reviewed journals (e.g., Bioorganic Chemistry, Acta Crystallographica) over vendor catalogs.
- Advanced methodologies : Integrate computational and experimental workflows () to address complex synthesis or data conflicts.
- Reproducibility : Document all synthetic and analytical protocols in detail, referencing standardized frameworks like CRDC classifications () for engineering design rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
